methyl 4-bromo-3-chloro-1H-indole-6-carboxylate methyl 4-bromo-3-chloro-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352393-64-6
VCID: VC2581484
InChI: InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3
SMILES: COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.52 g/mol

methyl 4-bromo-3-chloro-1H-indole-6-carboxylate

CAS No.: 1352393-64-6

VCID: VC2581484

Molecular Formula: C10H7BrClNO2

Molecular Weight: 288.52 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-bromo-3-chloro-1H-indole-6-carboxylate - 1352393-64-6

Description

Chemical Identity

PropertyDetails
Chemical NameMethyl 4-bromo-3-chloro-1H-indole-6-carboxylate
Molecular FormulaC10H7BrClNO2C_{10}H_7BrClNO_2
Molecular Weight288.53 g/mol
CAS Number1352393-64-6
Synonyms- 4-Bromo-3-chloro-indole-6-carboxylic acid methyl ester
- MFCD20923446
- SB15116

Structural Information

Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound has specific substitutions:

  • Bromine at position 4.

  • Chlorine at position 3.

  • A methyl ester group at position 6.

4.1. Heterocyclic Building Block

Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is classified as a heterocyclic building block, making it an important intermediate in the synthesis of complex molecules for:

  • Pharmaceuticals: Indole derivatives are widely used in drug discovery due to their biological activity.

  • Agrochemicals: Indoles serve as scaffolds for pesticides and herbicides.

4.2. Medicinal Chemistry

The indole nucleus is a privileged structure in medicinal chemistry, known for its role in synthesizing compounds with anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Pathways

While specific synthetic routes for methyl 4-bromo-3-chloro-1H-indole-6-carboxylate are not detailed in the available data, general methods for indole derivatives involve:

  • Cyclization Reactions: Using substituted anilines and ketones under acidic or basic conditions.

  • Halogenation Reactions: Introduction of bromine and chlorine using reagents such as bromine water or N-chlorosuccinimide.

  • Esterification: Conversion of carboxylic acids to methyl esters using methanol and acid catalysts.

Biological Activity

Although specific biological data for this compound is unavailable, the structural features suggest potential activity:

  • Halogenated Indoles: Known for their antimicrobial and anticancer properties.

  • Carboxylate Groups: Enhance solubility and bioavailability in drug-like molecules.

Safety and Handling

As with most halogenated organic compounds, safety precautions should be observed:

  • Use personal protective equipment (PPE) when handling.

  • Store in a cool, dry place away from light.

  • Avoid exposure to heat or open flames due to potential volatility.

CAS No. 1352393-64-6
Product Name methyl 4-bromo-3-chloro-1H-indole-6-carboxylate
Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
IUPAC Name methyl 4-bromo-3-chloro-1H-indole-6-carboxylate
Standard InChI InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3
Standard InChIKey SQCVWVHBNZAYRD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl
Canonical SMILES COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl
PubChem Compound 74890527
Last Modified Aug 16 2023

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